molecular formula C21H35NO2 B10767292 N-(2-hydroxyethyl)nonadeca-7,10,13,16-tetraenamide

N-(2-hydroxyethyl)nonadeca-7,10,13,16-tetraenamide

Cat. No.: B10767292
M. Wt: 333.5 g/mol
InChI Key: NSTJYLJXTUKKJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Docosatetraenoyl Ethanolamide typically involves the reaction of docosatetraenoic acid with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for Docosatetraenoyl Ethanolamide are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Docosatetraenoyl Ethanolamide undergoes various chemical reactions, including:

    Oxidation: The double bonds in the docosatetraenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group in the ethanolamine moiety can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Saturated ethanolamides.

    Substitution: Alkylated or acylated ethanolamides.

Scientific Research Applications

Docosatetraenoyl Ethanolamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Docosatetraenoyl Ethanolamide is unique due to its specific structure, which allows it to interact with cannabinoid receptors with similar potency and efficacy as anandamide but may have distinct physiological roles and effects .

Properties

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)nonadeca-7,10,13,16-tetraenamide

InChI

InChI=1S/C21H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20-23/h3-4,6-7,9-10,12-13,23H,2,5,8,11,14-20H2,1H3,(H,22,24)

InChI Key

NSTJYLJXTUKKJO-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO

Origin of Product

United States

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